[4-(5-Methylpyridin-3-yl)phenyl]boronic acid
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Overview
Description
[4-(5-Methylpyridin-3-yl)phenyl]boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is particularly valuable due to its role in Suzuki-Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds. The presence of both a pyridine and a phenyl group in its structure makes it a versatile reagent in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(5-Methylpyridin-3-yl)phenyl]boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 4-(5-Methylpyridin-3-yl)phenyl bromide using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 under inert atmosphere conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the product is often achieved through crystallization or chromatography techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
[4-(5-Methylpyridin-3-yl)phenyl]boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most prominent reaction, where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a biaryl or vinyl-aryl compound.
Protodeboronation: This reaction involves the removal of the boronic acid group, typically using a protic solvent or a base.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents like toluene or ethanol are commonly used.
Protodeboronation: Bases such as sodium hydroxide or solvents like methanol are used.
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl or vinyl-aryl compounds.
Protodeboronation: The corresponding aryl or vinyl compound without the boronic acid group.
Scientific Research Applications
Chemistry
In chemistry, [4-(5-Methylpyridin-3-yl)phenyl]boronic acid is extensively used in the synthesis of complex organic molecules. Its role in Suzuki-Miyaura coupling makes it a valuable reagent for constructing biaryl structures, which are common in pharmaceuticals and agrochemicals .
Biology and Medicine
In biological and medicinal research, this compound is used to synthesize molecules with potential therapeutic properties. For example, it can be used to create inhibitors for specific enzymes or receptors involved in disease pathways .
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. Its ability to form stable carbon-carbon bonds makes it a key reagent in the manufacture of high-performance materials .
Mechanism of Action
The mechanism of action of [4-(5-Methylpyridin-3-yl)phenyl]boronic acid in Suzuki-Miyaura coupling involves several steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex releases the coupled product and regenerates the catalyst.
Comparison with Similar Compounds
Similar Compounds
[4-Methylpyridin-3-yl]boronic acid: Similar structure but lacks the phenyl group.
[5-Bromopyridin-3-yl]boronic acid: Contains a bromine atom instead of a methyl group.
Uniqueness
[4-(5-Methylpyridin-3-yl)phenyl]boronic acid is unique due to the presence of both a pyridine and a phenyl group, which enhances its reactivity and versatility in various chemical reactions. This dual functionality allows it to participate in a wider range of transformations compared to simpler boronic acids .
Properties
Molecular Formula |
C12H12BNO2 |
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Molecular Weight |
213.04 g/mol |
IUPAC Name |
[4-(5-methylpyridin-3-yl)phenyl]boronic acid |
InChI |
InChI=1S/C12H12BNO2/c1-9-6-11(8-14-7-9)10-2-4-12(5-3-10)13(15)16/h2-8,15-16H,1H3 |
InChI Key |
JKGGZXDIOADNCW-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=CN=CC(=C2)C)(O)O |
Origin of Product |
United States |
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